molecular formula C16H17NO5 B5873929 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid

4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid

Cat. No.: B5873929
M. Wt: 303.31 g/mol
InChI Key: GMIOXJDQPOODRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that have been shown to have numerous physiological functions, including pain management, inflammation, and mood regulation. By inhibiting FAAH, MAFP can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids have been shown to have numerous physiological functions, including pain management, inflammation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Research has shown that this compound can increase levels of endocannabinoids, which can lead to pain relief and anti-inflammatory effects. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid in lab experiments is its selectivity for FAAH, which allows for more specific targeting of the endocannabinoid system. Additionally, this compound has been extensively studied and is well-characterized, making it a reliable tool for research. However, one limitation of using this compound is its potential to affect other enzymes or systems in the body, which can lead to off-target effects.

Future Directions

There are numerous potential future directions for research on 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid. One area of interest is its potential as a therapeutic agent for pain management and inflammation. Additionally, this compound has shown promise as a potential treatment for mood disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action. Additionally, new derivatives of this compound may be developed in order to improve its efficacy and selectivity.

Synthesis Methods

The synthesis of 4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 2,5-dimethylfuran to form 4-methoxybenzoyl-2,5-dimethylfuran. This intermediate is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the final product, this compound.

Scientific Research Applications

4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and mood disorders. Research has shown that this compound can increase levels of endocannabinoids, which can lead to pain relief and anti-inflammatory effects. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects.

Properties

IUPAC Name

4-[[(4-methoxybenzoyl)amino]methyl]-2,5-dimethylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-13(14(16(19)20)10(2)22-9)8-17-15(18)11-4-6-12(21-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOXJDQPOODRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)O)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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